molecular formula C18H16N4O4S B4309842 N-[(2Z5Z)-5-{[1-ACETYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-13-THIAZOLIDIN-2-YLIDENE]ACETAMIDE

N-[(2Z5Z)-5-{[1-ACETYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-13-THIAZOLIDIN-2-YLIDENE]ACETAMIDE

Cat. No.: B4309842
M. Wt: 384.4 g/mol
InChI Key: LEFBZXWVLDSKOA-NVNXTCNLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2Z5Z)-5-{[1-ACETYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-13-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is a complex organic compound that features a thiazolidinone ring, a pyrazole ring, and a methoxyphenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z5Z)-5-{[1-ACETYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-13-THIAZOLIDIN-2-YLIDENE]ACETAMIDE typically involves the condensation of 1-acetyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde with thiazolidin-4-one derivatives under specific reaction conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is usually heated to reflux for several hours to ensure complete condensation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and reusable catalysts, can be applied to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z5Z)-5-{[1-ACETYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-13-THIAZOLIDIN-2-YLIDENE]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic rings can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2Z5Z)-5-{[1-ACETYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-13-THIAZOLIDIN-2-YLIDENE]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2Z5Z)-5-{[1-ACETYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-13-THIAZOLIDIN-2-YLIDENE]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methoxyphenyl)acetamide: Shares the methoxyphenyl group but lacks the thiazolidinone and pyrazole rings.

    N-(3,4-dimethoxyphenyl)acetamide: Contains a similar aromatic structure with additional methoxy groups.

    4-methoxyacetanilide: Similar in structure but with different functional groups.

Uniqueness

N-[(2Z5Z)-5-{[1-ACETYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-13-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is unique due to its combination of the thiazolidinone and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-[(5Z)-5-[[1-acetyl-3-(4-methoxyphenyl)pyrazol-4-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4S/c1-10(23)19-18-20-17(25)15(27-18)8-13-9-22(11(2)24)21-16(13)12-4-6-14(26-3)7-5-12/h4-9H,1-3H3,(H,19,20,23,25)/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEFBZXWVLDSKOA-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)OC)C(=O)C)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)OC)C(=O)C)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2Z5Z)-5-{[1-ACETYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-13-THIAZOLIDIN-2-YLIDENE]ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(2Z5Z)-5-{[1-ACETYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-13-THIAZOLIDIN-2-YLIDENE]ACETAMIDE
Reactant of Route 3
N-[(2Z5Z)-5-{[1-ACETYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-13-THIAZOLIDIN-2-YLIDENE]ACETAMIDE
Reactant of Route 4
Reactant of Route 4
N-[(2Z5Z)-5-{[1-ACETYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-13-THIAZOLIDIN-2-YLIDENE]ACETAMIDE
Reactant of Route 5
Reactant of Route 5
N-[(2Z5Z)-5-{[1-ACETYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-13-THIAZOLIDIN-2-YLIDENE]ACETAMIDE
Reactant of Route 6
Reactant of Route 6
N-[(2Z5Z)-5-{[1-ACETYL-3-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]METHYLIDENE}-4-OXO-13-THIAZOLIDIN-2-YLIDENE]ACETAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.